molecular formula C20H20N4O4S B294557 6-[(3-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294557
M. Wt: 412.5 g/mol
InChI Key: BHOQJVFWWHPBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 6-[(3-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in cell proliferation or bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and disrupt bacterial cell wall synthesis, leading to cell death. It has also been shown to exhibit anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(3-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent activity against cancer cells and bacteria. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges in experimental design and interpretation of results.

Future Directions

There are several potential future directions for research on 6-[(3-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further exploration of its anticancer and antimicrobial activity, investigation of its potential as an anti-inflammatory and antioxidant agent, and development of novel formulations to improve its solubility and bioavailability.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.

Synthesis Methods

The synthesis of 6-[(3-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-5-thiol with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Several studies have explored the potential therapeutic applications of 6-[(3-Methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One study investigated its anticancer activity and found that it exhibited potent cytotoxic effects against various cancer cell lines. Another study explored its potential as an antimicrobial agent and found that it showed significant antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

6-[(3-methylphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O4S/c1-12-6-5-7-14(8-12)28-11-17-23-24-19(21-22-20(24)29-17)13-9-15(25-2)18(27-4)16(10-13)26-3/h5-10H,11H2,1-4H3

InChI Key

BHOQJVFWWHPBAU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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